molecular formula C14H17N3O2 B413941 N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide

N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide

Cat. No. B413941
M. Wt: 259.3g/mol
InChI Key: VKOUQXZIVFGMFZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Heterocyclic Synthesis

N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide and related compounds play a pivotal role in the synthesis of various heterocyclic compounds. For instance, they are utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, which have numerous applications in medicinal chemistry and material science. These heterocyclic compounds are characterized by their unique spectral data and elemental analyses (Fadda et al., 2012).

Nanotechnology

In the field of nanotechnology, these compounds are used in the development of nanostructured materials. For example, they play a role in the synthesis of chiral nanostructured poly(esterimide)s, which show promising properties such as high thermal stability and solubility in polar organic solvents (Mallakpour & Soltanian, 2011).

Polymer Science

In polymer science, compounds related to N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide are integral in the synthesis of new polyamides and polyimides. These materials are characterized by their high thermal stability, good mechanical properties, and solubility in a variety of solvents, making them useful in various industrial applications (Yang & Lin, 1995).

Medical Research

In medical research, derivatives of these compounds have been investigated for their potential as anti-Alzheimer and anti-COX-2 agents. The synthesis of these heterocyclic compounds and their biological activity studies contribute to the development of new therapeutic agents (Attaby et al., 2009).

Antibacterial Studies

Additionally, these compounds have been explored for their antibacterial properties. For example, their metal complexes have shown potential antibacterial activity in in vitro studies, making them of interest in the development of new antimicrobial agents (Yousef et al., 2016).

properties

Product Name

N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.3g/mol

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-14(2)7-11(6-12(18)8-14)16-17-13(19)10-4-3-5-15-9-10/h3-5,9H,6-8H2,1-2H3,(H,17,19)/b16-11-

InChI Key

VKOUQXZIVFGMFZ-WJDWOHSUSA-N

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2=CN=CC=C2)/CC(=O)C1)C

SMILES

CC1(CC(=NNC(=O)C2=CN=CC=C2)CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)C2=CN=CC=C2)CC(=O)C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide
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N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide
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N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide
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N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide
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N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide

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